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Compound of Interest

Compound Name: 4-Methyl-3-oxopentanal

Cat. No.: B1628067

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for
4-Methyl-3-oxopentanal (CAS No: 25044-03-5), a bifunctional carbonyl compound featuring
both an aldehyde and a ketone. This document is intended for researchers, scientists, and
professionals in drug development and chemical synthesis, offering a detailed exploration of its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics. The structural elucidation of such molecules is paramount for confirming their
identity, purity, and for understanding their chemical reactivity.

Introduction to 4-Methyl-3-oxopentanal

4-Methyl-3-oxopentanal, with the molecular formula CeH1002, is a -dicarbonyl compound, a
structural motif of significant interest in synthetic organic chemistry.[1] The presence of both an
aldehyde and a ketone functional group within the same molecule imparts a unique chemical
reactivity, making it a versatile building block. Accurate spectroscopic characterization is the
cornerstone of its application, ensuring the integrity of experimental results. This guide will
delve into the predicted and expected spectroscopic data, providing a robust framework for its
identification.

The molecular structure of 4-Methyl-3-oxopentanal is presented below, with atoms numbered
for clarity in the subsequent spectroscopic discussions.

Caption: Molecular structure of 4-Methyl-3-oxopentanal with atom numbering.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.[1] For 4-Methyl-3-oxopentanal, both *H and *3C NMR provide critical information for
structural confirmation.

'H NMR Spectroscopy

The proton NMR spectrum of 4-Methyl-3-oxopentanal is expected to show distinct signals for
each unique proton environment. The predicted chemical shifts (0) and multiplicities are
summarized in the table below.

] Predicted Chemical o Coupling Constant
Proton Assignment _ Multiplicity
Shift (8, ppm) (J, H2)
H1 (Aldehyde) 9.5-10.0 Triplet (t) ~3.0
Doublet of doublets
H2 (Methylene) 25-29
(dd)
H4 (Methine) 22-27 Septet (sept)
H5, H6 (Methyls) 1.1-1.3 Doublet (d)

Interpretation:

o Aldehyde Proton (H1): The aldehyde proton is highly deshielded and appears significantly
downfield in the 9.5-10.0 ppm region, a characteristic feature of aldehydes.[2][3][4] It is
expected to be a triplet due to coupling with the adjacent two methylene protons (H2).[1]

o Methylene Protons (H2): These protons are adjacent to both carbonyl groups, leading to a
downfield shift to the 2.5-2.9 ppm range.[1] They will likely appear as a doublet of doublets
due to coupling with both the aldehyde proton (H1) and the methine proton (H4).

e Methine Proton (H4): This proton, situated on the carbon bearing the two methyl groups, is
expected to resonate between 2.2 and 2.7 ppm.[1] It should appear as a septet due to
coupling with the six equivalent protons of the two methyl groups.
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e Methyl Protons (H5, H6): The two methyl groups are chemically equivalent and will appear
as a single doublet in the 1.1-1.3 ppm region, resulting from coupling with the methine proton
(H4).[1]

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. The
predicted chemical shifts for 4-Methyl-3-oxopentanal are listed below.

Carbon Assignment Predicted Chemical Shift (8, ppm)
C1 (Aldehyde Carbonyl) 190 - 205

C3 (Ketone Carbonyl) 200 - 215

C2 (Methylene) 45 - 55

C4 (Methine) 40 - 50

C5, C6 (Methyls) 15-25

Interpretation:

e Carbonyl Carbons (C1, C3): The most deshielded signals in the spectrum will be those of the
carbonyl carbons, appearing in the 190-215 ppm range.[2][4] The ketone carbonyl (C3) is
typically found further downfield than the aldehyde carbonyl (C1).[1]

 Aliphatic Carbons (C2, C4, C5, C6): The methylene (C2) and methine (C4) carbons will
appear in the upfield region, followed by the methyl carbons (C5, C6) which will be the most
shielded.[1]

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Methyl-3-oxopentanal in 0.5-0.7
mL of a deuterated solvent (e.g., CDCIs) in an NMR tube.

e Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.
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o Data Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence. For the
13C NMR spectrum, a proton-decoupled sequence is typically used to obtain singlets for all
carbon signals.

o Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate
the signals for the *H NMR. Reference the chemical shifts to the residual solvent peak or an
internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting
their characteristic vibrational frequencies.

Expected Absorption Range

Functional Group Vibrational Mode
(cm™)
2700 - 2760 and 2800 - 2860
Aldehyde C-H Stretch
(two bands)
Aldehyde C=0 Stretch 1720 - 1740
Ketone C=0 Stretch 1705 - 1725
Alkyl C-H Stretch 2850 - 3000

Interpretation:

e Carbonyl Stretching: The IR spectrum will be dominated by two strong absorption bands
corresponding to the two carbonyl groups.[1] The aldehyde C=0 stretch typically appears at
a higher frequency (around 1720-1740 cm~1) than the ketone C=0O stretch (around 1705-
1725 cm~1).[1][5]

o Aldehyde C-H Stretching: A key diagnostic feature for the aldehyde group is the presence of
two characteristic C-H stretching bands between 2700-2760 cm~* and 2800-2860 cm~.[3][5]

[6]

o Alkyl C-H Stretching: The presence of the isopropyl and methylene groups will give rise to C-
H stretching vibrations in the 2850-3000 cm~1 region.
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Experimental Protocol: IR Spectroscopy

o Sample Preparation (Neat Liquid): Place a drop of liquid 4-Methyl-3-oxopentanal between
two salt plates (e.g., NaCl or KBr).

 Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.

o Data Acquisition: Acquire the spectrum by passing infrared radiation through the sample and
detecting the transmitted radiation.

o Data Processing: The resulting interferogram is Fourier transformed to produce the IR
spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its structural elucidation. The molecular weight of 4-MethylI-3-
oxopentanal is 114.14 g/mol .[7]

Expected Fragmentation Patterns:

e Molecular lon (M*): A peak corresponding to the molecular ion (m/z = 114) may be observed,
though it can be weak for some aldehydes and ketones.[3]

o 0-Cleavage: Cleavage of the bond between the carbonyl group and the adjacent carbon is a
common fragmentation pathway for aldehydes and ketones.[4] For 4-Methyl-3-
oxopentanal, this could lead to the loss of an isopropyl radical (m/z = 43) or a formyl radical
(m/z = 29).

o McLafferty Rearrangement: Aldehydes and ketones with a y-hydrogen can undergo a
McLafferty rearrangement.[4] This involves the transfer of a y-hydrogen to the carbonyl
oxygen, followed by cleavage of the a-f3 bond, resulting in the loss of a neutral alkene.
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Caption: Predicted major fragmentation pathways for 4-Methyl-3-oxopentanal in Mass

Spectrometry.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC-MS).

« lonization: lonize the sample using a suitable technique, such as Electron lonization (EI).

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Conclusion

The spectroscopic data presented in this guide, based on established principles and predicted
values, provide a comprehensive framework for the characterization of 4-Methyl-3-
oxopentanal. The combination of NMR, IR, and MS techniques allows for an unambiguous
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structural elucidation. The characteristic signals in each spectroscopic method, such as the
downfield aldehyde proton in *H NMR, the two distinct carbonyl stretches in IR, and the
predictable fragmentation patterns in MS, serve as reliable fingerprints for the identification of
this versatile bifunctional molecule. This guide serves as a valuable resource for scientists
working with 4-Methyl-3-oxopentanal, ensuring the accuracy and integrity of their research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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